N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
- This compound belongs to the class of isoxazole derivatives, which exhibit diverse pharmacological activities.
N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- The synthesis of N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves several steps:
- Start with the preparation of the oxime from the corresponding ketone.
- Cyclization of the oxime with ethyl acetoacetate and anhydrous zinc chloride yields the 3-substituted isoxazole-4-carboxylic acid.
- Hydrolysis of the ester group in the carboxylic acid provides the target compound.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions can lead to diverse products, such as modified oxazole derivatives or amide analogs.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assess its pharmacological properties (analgesic potential, anti-inflammatory effects).
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
- The compound’s analgesic effects likely involve interactions with specific receptors or enzymes.
- Molecular targets could include cyclooxygenases (COX-1, COX-2) or capsaicin receptors (HCR).
- Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its fused oxazole-cycloheptane structure and the methoxyphenyl group.
Similar Compounds: While I don’t have a specific list, explore related isoxazole derivatives in the literature.
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-20-12-7-5-6-11(10-12)17-16(19)15-13-8-3-2-4-9-14(13)21-18-15/h5-7,10H,2-4,8-9H2,1H3,(H,17,19) |
InChI Key |
SIGRUAOHVLAMPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NOC3=C2CCCCC3 |
Origin of Product |
United States |
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